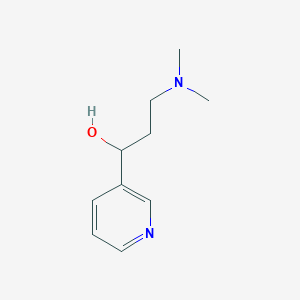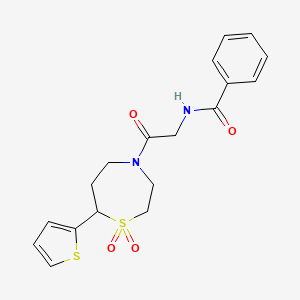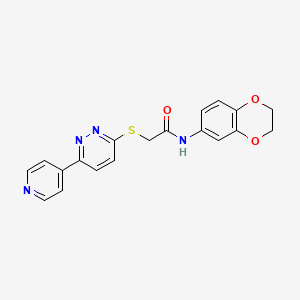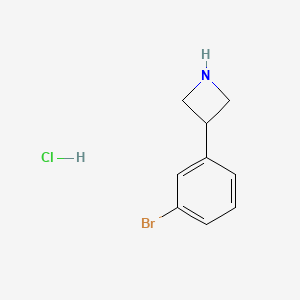
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CO2 Capture and Absorption
Research has explored the use of tertiary amines, including 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol (3DMA1P), for post-combustion CO2 capture. The vapour-liquid equilibrium (VLE) study of 3DMA1P in blend with other amines has shown potential in CO2 capture applications due to its less volatile nature and comparable cyclic capacity for CO2 absorption, making it a viable alternative to conventional solvents (Bernhardsen et al., 2019).
Catalysis in Organic Reactions
This compound and related compounds have been used as catalysts in the synthesis of various organic molecules. For instance, its derivative, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was employed as a recyclable catalyst for acylating inert alcohols, demonstrating the versatility of these compounds in facilitating diverse organic reactions (Liu et al., 2014).
DNA Interaction Studies
The interaction of Mannich base derivatives, including those related to this compound, with DNA has been investigated using electrochemical methods. These studies contribute to understanding the potential biological activities of these compounds and their interactions with biological macromolecules (Istanbullu et al., 2017).
Material Science and Inkjet Printing
In the field of materials science, derivatives of this compound have been utilized in the development of inkjet printing technologies. For instance, silver conductive lines were fabricated at low sintering temperatures using silver nitrate combined with 1-Dimethylamino-2-propanol (a related compound), showcasing the application of these compounds in the production of electronic materials and devices (Wu et al., 2011).
Environmental Applications
The equilibrium CO2 solubility in aqueous solutions of 3-dimethylamino-1-propanol was studied, providing insights into its efficiency and mechanism of CO2 capture. This research contributes to the development of environmentally friendly CO2 absorption processes, highlighting the compound's potential in addressing climate change challenges (Li et al., 2017).
作用機序
Target of Action
The primary target of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the transmission of signals in the nervous system. They are ion channels that open upon binding with acetylcholine, leading to an influx of ions and subsequent signal propagation.
Mode of Action
This compound acts as an agonist at the neuronal nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. It has been found to have a high binding affinity for the alpha 4 beta 2 subtype of these receptors .
Biochemical Pathways
Upon activation of the neuronal nicotinic acetylcholine receptors, there is an influx of ions, particularly sodium and calcium, into the neuron. This leads to depolarization and the initiation of an action potential. The action potential then propagates along the neuron, leading to the release of neurotransmitters at the synaptic cleft and the continuation of the signal along the neural pathway .
Pharmacokinetics
It has been noted that hydrophilic substitutions on the pyridine ring, such as the one present in this compound, can limit its penetration into the central nervous system . This could potentially affect its bioavailability and efficacy.
Result of Action
The activation of neuronal nicotinic acetylcholine receptors by this compound can lead to various effects depending on the location of these receptors. For instance, it has been associated with analgesic efficacy across a broad range of pain states, including acute thermal nociception, persistent pain, and neuropathic allodynia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the same receptors can affect its action. Additionally, factors such as pH and temperature can potentially influence its stability and efficacy .
生化学分析
Biochemical Properties
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol has been found to interact with nicotinic acetylcholine receptors (nAChRs), exhibiting potent agonist activity . It exhibits binding affinities for the alpha 4 beta 2 subtype of nAChRs . The nature of these interactions involves the stabilization of partially developing negative charges in the transition states .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interactions with nAChRs . By acting as an agonist at these receptors, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to nAChRs and modulating their activity . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its interactions with nAChRs, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interactions with nAChRs suggest that it may be transported to sites where these receptors are present .
Subcellular Localization
Given its interactions with nAChRs, it may be localized to regions of the cell where these receptors are present .
特性
IUPAC Name |
3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSTXKLBMAVOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)



![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)


